![molecular formula C6H8N2O B3277697 2-Amino-5-methylpyridine 1-oxide CAS No. 66362-95-6](/img/structure/B3277697.png)
2-Amino-5-methylpyridine 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-methylpyridine involves a process where 3-methyl-pyridine 1-oxide is reacted with a trialkylamine and an electrophilic compound . This reaction forms an ammonium salt, which is then reacted with hydrogen bromide at temperatures between 150° C and 300° C .Molecular Structure Analysis
The molecular structure of 2-Amino-5-methylpyridine 1-oxide is derived from its parent compound, pyridine . Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms . In 2-Amino-5-methylpyridine 1-oxide, one of the carbon atoms in the ring is substituted with a methyl group and an amino group .Scientific Research Applications
Chemical Reactions and Kinetics
2-Amino-5-methylpyridine 1-oxide is involved in various chemical reactions, particularly in the field of diazotization kinetics. Kalatzis and Mastrokalos (1977) studied the diazotization of 2-amino-5-methylpyridine and its oxides, revealing the role of substituents and the nitrous acidium ion in these reactions, and recorded pKa values for these compounds (Kalatzis & Mastrokalos, 1977).
Photoinduced Tautomerism
The compound exhibits photoinduced reversible amino-imino tautomerism, as studied by Akai et al. (2006). This tautomerism involves a change from amino to imino form under UV irradiation, and the reverse under longer-wavelength light. This photochemical behavior has potential applications in the field of photochemistry and molecular electronics (Akai et al., 2006).
Catalytic Applications
A recent study by Liu et al. (2020) discovered that 2-aminopyridine 1-oxides, including 2-amino-5-methylpyridine 1-oxide, can act as effective ligands for Cu-catalyzed amination of aryl chlorides. This finding opens up potential applications in the field of catalysis, particularly in the synthesis of complex organic compounds (Liu et al., 2020).
Material Science and Crystal Engineering
In material science, the crystal structure and vibrational properties of 2-N-methylamino-3-methylpyridine N-oxide, a related compound, were explored by Bryndal et al. (2019). They synthesized colorless crystals suitable for crystallographic analysis, providing insights into the material properties and potential applications in crystal engineering and photonics (Bryndal et al., 2019).
Safety and Hazards
Future Directions
The future directions for research on 2-Amino-5-methylpyridine 1-oxide could involve further exploration of its synthesis, chemical reactions, and potential applications . For instance, it could be interesting to explore its potential use in the preparation of agrochemicals or as a potential inhibitor in kinase reactions .
properties
IUPAC Name |
1-hydroxy-5-methylpyridin-2-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-2-3-6(7)8(9)4-5/h2-4,7,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODGFHIPQRIMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N)C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylpyridine 1-oxide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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